![molecular formula C26H26N2O6 B11676812 N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3,4,5-triethoxybenzamide](/img/structure/B11676812.png)
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3,4,5-triethoxybenzamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3,4,5-triethoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3,4,5-triethoxybenzamide typically involves the use of 2-aminophenol as a precursor. The synthetic route includes the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Industrial production methods often employ nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance the yield and efficiency of the synthesis process .
Chemical Reactions Analysis
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3,4,5-triethoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified benzoxazole derivatives with altered functional groups .
Scientific Research Applications
Antimicrobial Properties
Research indicates that benzoxazole derivatives exhibit notable antimicrobial activities. Studies have shown that N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3,4,5-triethoxybenzamide demonstrates effectiveness against a range of bacteria and fungi. For instance:
- Antibacterial Activity : The compound has been tested against pathogens like Escherichia coli and Pseudomonas aeruginosa, showing promising results in inhibiting growth .
- Antifungal Activity : Its efficacy against fungal strains has also been documented, contributing to its potential use in treating fungal infections.
Anti-inflammatory Effects
The compound has shown significant anti-inflammatory properties in various experimental models. It appears to modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation, making it a candidate for developing anti-inflammatory therapeutics .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. The mechanism involves inducing apoptosis in cancer cells through various pathways. Further research is needed to elucidate its full potential as an anticancer agent .
Case Study 1: Antibacterial Efficacy
A study conducted by researchers aimed at evaluating the antibacterial properties of various benzoxazole derivatives found that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics against E. coli and P. aeruginosa. This highlights its potential as a lead compound for developing new antibacterial agents.
Case Study 2: Anti-inflammatory Mechanisms
In a controlled study focusing on inflammatory models in vitro and in vivo, the compound was shown to reduce levels of pro-inflammatory cytokines significantly. The results indicated its potential application in treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of essential biological processes in microorganisms and cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3,4,5-triethoxybenzamide can be compared to other benzoxazole derivatives, such as 2-phenyl benzoxazole sulfonamide and 2-piperidine-benzoxazole sulfonamides . These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique combination of the benzoxazole core with hydroxyphenyl and triethoxybenzamide groups in this compound gives it distinct properties and applications .
Biological Activity
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3,4,5-triethoxybenzamide is a compound belonging to the class of benzoxazole derivatives. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C20H23N3O5
- Molecular Weight : 375.3 g/mol
The biological effects of this compound are mediated through its interaction with various molecular targets. The compound is believed to modulate the activity of specific enzymes or receptors, leading to its observed biological activities.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), PANC-1 (pancreatic cancer), and others.
- Findings : The compound showed strong inhibition of cell proliferation and induced apoptosis in cancer cells. The IC50 values for MCF-7 were reported as low as 0.30 µM, indicating potent activity .
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 10 µg/mL |
Escherichia coli | 15 µg/mL |
Antioxidant Properties
The compound exhibits antioxidant activity as well. Studies have measured its ability to scavenge free radicals and reduce oxidative stress markers.
Case Studies
-
Study on Anticancer Effects :
- Objective : To evaluate the anticancer potential against pancreatic cancer.
- Methodology : PANC-1 cells were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 5 µM.
-
Antimicrobial Efficacy Study :
- Objective : To assess the antimicrobial effects against common pathogens.
- Methodology : Disc diffusion method was used to determine the susceptibility of bacteria to the compound.
- Results : Notable zones of inhibition were recorded for both Gram-positive and Gram-negative bacteria.
Research Findings
Recent studies have highlighted the diverse biological activities of this compound:
- A study published in Pharmaceutical Research noted that the compound's structure allows it to interact effectively with cellular targets involved in tumor growth and survival .
- Another research article emphasized its potential as a lead compound for developing new anticancer agents due to its favorable pharmacokinetic properties .
Properties
Molecular Formula |
C26H26N2O6 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3,4,5-triethoxybenzamide |
InChI |
InChI=1S/C26H26N2O6/c1-4-31-22-13-16(14-23(32-5-2)24(22)33-6-3)25(30)27-17-11-12-18(20(29)15-17)26-28-19-9-7-8-10-21(19)34-26/h7-15,29H,4-6H2,1-3H3,(H,27,30) |
InChI Key |
YFNPBPJHWQOMEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4O3)O |
Origin of Product |
United States |
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